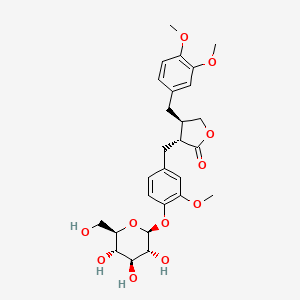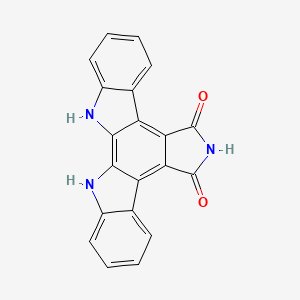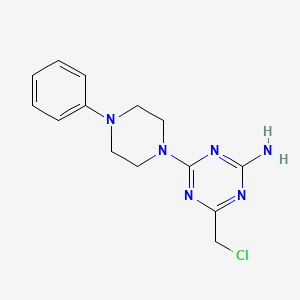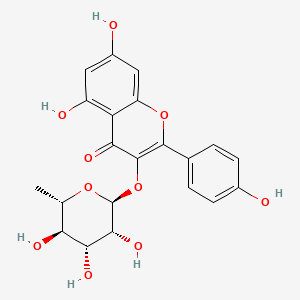
Albaconazole
Vue d'ensemble
Description
L’albaconacole est un composé antifongique triazole expérimental avec le code de développement UR-9825. Il a une activité potentielle à large spectre et est connu pour bloquer un certain nombre d’enzymes hépatiques CYP450 . L’albaconacole a été étudié pour ses propriétés antifongiques et antiprotozoaires .
Applications De Recherche Scientifique
Albaconazole has been extensively studied for its antifungal properties. It has shown potent activity against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . Additionally, this compound has been investigated for its potential use in treating Chagas’ disease . Its broad-spectrum activity and good pharmacokinetics make it a promising candidate for further research and development in the fields of chemistry, biology, medicine, and industry .
Mécanisme D'action
L’albaconacole exerce ses effets en inhibant l’enzyme fongique lanostérol 14α-déméthylase, qui est essentielle à la synthèse de l’ergostérol, un composant essentiel de la membrane cellulaire fongique . En bloquant cette enzyme, l’albaconacole perturbe l’intégrité de la membrane cellulaire fongique, entraînant la mort cellulaire . Ce mécanisme est similaire à celui d’autres antifongiques azolés, mais la structure unique de l’albaconacole lui confère des propriétés pharmacocinétiques distinctes .
Analyse Biochimique
Biochemical Properties
Albaconazole plays a crucial role in inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . By binding to CYP51, this compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of fungal cells by disrupting their cell membrane integrity . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to impaired cell function and eventual cell death . This compound’s impact on ergosterol synthesis is particularly critical in maintaining the structural integrity of fungal cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of the CYP51 enzyme . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol, a precursor in the ergosterol biosynthesis pathway . The inhibition of CYP51 leads to the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function . Additionally, this compound may induce changes in gene expression related to ergosterol biosynthesis and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained antifungal activity over time . Studies have shown that it maintains its efficacy in inhibiting fungal growth for extended periods, making it a promising candidate for long-term antifungal therapy .
Dosage Effects in Animal Models
This compound’s effects vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for safe and effective antifungal therapy .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 enzymes . It undergoes oxidative metabolism, leading to the formation of various metabolites . Understanding these pathways is crucial for optimizing its pharmacokinetic properties and minimizing potential drug interactions .
Transport and Distribution
This compound is well-absorbed and distributed within the body . It exhibits good oral bioavailability and penetrates various tissues, including the central nervous system . The distribution of this compound within cells and tissues is influenced by its interaction with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its antifungal efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . It targets the endoplasmic reticulum, where the CYP51 enzyme is located . The localization of this compound to this specific compartment is essential for its inhibitory action on ergosterol biosynthesis .
Méthodes De Préparation
L’albaconacole est synthétisé par une série de réactions chimiques impliquant la formation d’un échafaudage de quinazolinone. La voie de synthèse implique généralement la réaction de la 7-chloro-3-[(2R,3R)-3-(2,4-difluorophényl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one avec divers réactifs dans des conditions contrôlées . Les méthodes de production industrielle se concentrent sur l’optimisation du rendement et de la pureté grâce à des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse en tandem chromatographie liquide (CL-SM/SM) .
Analyse Des Réactions Chimiques
L’albaconacole subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent des agents oxydants comme le peroxyde d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs comme le borohydrure de sodium sont couramment utilisés.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’albaconacole a été largement étudié pour ses propriétés antifongiques. Il a montré une activité puissante contre diverses souches fongiques, notamment Candida albicans, Cryptococcus neoformans et Aspergillus fumigatus . De plus, l’albaconacole a été étudié pour son utilisation potentielle dans le traitement de la maladie de Chagas . Son activité à large spectre et sa bonne pharmacocinétique en font un candidat prometteur pour la recherche et le développement dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie .
Comparaison Avec Des Composés Similaires
L’albaconacole fait partie de la classe des agents antifongiques azolés, qui comprend des composés tels que le fluconazole, le voriconazole et le posaconazole . Comparé à ces composés, l’albaconacole a montré une activité supérieure contre certaines souches fongiques résistantes . Son échafaudage unique de quinazolinone et son activité à large spectre le distinguent des autres azoles . Des composés similaires comprennent :
- Fluconazole
- Voriconazole
- Posaconazole
- Isavuconazole
- Ravuconazole
Ces composés partagent un mécanisme d’action similaire, mais diffèrent par leurs propriétés pharmacocinétiques et leur spectre d’activité .
Propriétés
IUPAC Name |
7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWHUVLCAJQL-MPBGBICISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058244 | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187949-02-6 | |
| Record name | Albaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187949-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187949026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Albaconazole?
A1: this compound, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Q2: What are the downstream effects of this compound's inhibition of CYP51?
A2: Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a compromised fungal cell membrane. This ultimately results in fungal cell death. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of this compound. You might be able to find this information in chemical databases like PubChem or ChemSpider.
Q4: Have there been any studies using computational chemistry to understand this compound's activity?
A4: Yes, molecular docking studies have been conducted to investigate the binding mode of this compound to its target, CYP51. This information has been used to design and synthesize novel derivatives with improved antifungal activity. [] Additionally, researchers have used computational methods to predict potential binding sites on viral proteins for this compound. []
Q5: How do structural modifications of this compound impact its antifungal activity?
A5: Studies have explored replacing the quinazolinone ring of this compound with a thiazole moiety. This modification led to the discovery of a new triazole compound with enhanced broad-spectrum antifungal activity. [] Other studies focused on creating this compound derivatives with fused heterocycles. The research indicated that incorporating tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine nuclei, particularly with nitrogen aromatic heterocycles, led to increased potency, a broader antifungal spectrum, and improved water solubility. []
Q6: What is known about the stability of this compound?
A6: While the provided excerpts do not offer specific details about this compound's inherent stability, one study did examine its encapsulation in poly-ε-caprolactone nanocapsules. This encapsulation showed a high loading yield (100%), suggesting a strong affinity of this compound for the nanocapsules. []
Q7: What formulation strategies have been explored to improve this compound's delivery?
A7: Researchers have investigated the use of poly-ε-caprolactone nanocapsules as a drug delivery system for this compound. These nanocapsules were shown to efficiently encapsulate the drug and potentially modify its pharmacokinetic profile. []
Q8: How is this compound metabolized in the body?
A8: The primary metabolite of this compound is 6-hydroxythis compound. [, ] Further details about its metabolic pathways and enzymes involved are not included in the provided research excerpts.
Q9: Does this compound exhibit dose-proportional pharmacokinetics?
A9: Yes, a study demonstrated that systemic exposure to this compound increased proportionally with dose frequency. []
Q10: What is the elimination half-life of this compound?
A10: While the provided research excerpts do not mention the specific half-life, this compound is noted for its remarkably long half-life in dogs, monkeys, and humans. []
Q11: What is the in vitro activity of this compound against various fungal species?
A11: this compound demonstrates potent in vitro activity against a wide range of fungal pathogens. It shows efficacy against various Candida species, including fluconazole-resistant strains, Cryptococcus neoformans, Aspergillus fumigatus, as well as some isolates of the emerging pathogen Candida auris. [, , , , , , , , ]
Q12: What in vivo models have been used to evaluate the efficacy of this compound?
A12: Researchers have employed various animal models to assess this compound's efficacy. These include:
Q13: What is the safety profile of this compound?
A13: The provided research excerpts highlight that this compound was generally safe and well-tolerated in the conducted studies. [, , , , ] One study specifically noted that no significant changes in ECG intervals or morphology were observed, even at supratherapeutic doses. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)





![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)
